5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
CAS No.: 160938-85-2
Cat. No.: VC2392235
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160938-85-2 |
|---|---|
| Molecular Formula | C11H15NO5 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
| Standard InChI Key | UOXKOXPQCRDDHV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O |
Introduction
Chemical Properties and Structure
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid is a chemical compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . This compound features a furan ring substituted with a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position. The protection of the amine functionality with the Boc group is a common strategy in organic synthesis to prevent undesired reactions during multi-step syntheses.
Structural Identifiers
The compound can be identified using various nomenclature systems and identifiers, as summarized in Table 1.
Table 1: Structural Identifiers of 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 160938-85-2 |
| IUPAC Name | 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
| Molecular Formula | C11H15NO5 |
| Molecular Weight | 241.24 g/mol |
| InChI | InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O |
| PubChem Compound ID | 22099255 |
| European Community (EC) Number | 968-170-7 |
The structure contains several key functional groups that contribute to its chemical reactivity and utility in synthesis:
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A furan heterocycle (five-membered aromatic ring with oxygen)
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A carboxylic acid group (-COOH) at position 2 of the furan ring
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A methylamine group (-CH2-NH-) at position 5 of the furan ring
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A tert-butoxycarbonyl protecting group attached to the amine
Synthesis Methods
The synthesis of 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid can be achieved through various synthetic routes. One documented method involves hydrolysis of the corresponding ester using lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water at 0°C for 2 hours .
Reported Synthetic Route
According to available literature, the synthesis was reported by Chakraborty et al. in Tetrahedron Letters (2002, vol. 43, #7, p. 1317-1320) . The general approach likely involves:
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Preparation of a 5-(aminomethyl)-furan-2-carboxylic acid derivative
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Protection of the amine with a Boc group using di-tert-butyl dicarbonate (Boc2O)
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Hydrolysis of any ester functionality to obtain the free carboxylic acid
This synthesis aligns with common protecting group strategies in organic chemistry, where the Boc group is introduced to temporarily mask reactive amine functionalities during subsequent transformations .
Applications in Chemical Research
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical research and development.
Role in Medicinal Chemistry
The compound has been utilized in the synthesis of potential prostaglandin agonists, as indicated in patent literature . Prostaglandin agonists have applications in treating various medical conditions, including:
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Gastrointestinal disorders and motility issues
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Inflammatory conditions
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Vascular inflammation
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Hyperalgesia (increased sensitivity to pain)
Versatility in Synthesis
The dual functionality of this compound—featuring both a protected amine and a carboxylic acid—makes it particularly useful in organic synthesis:
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The carboxylic acid group can undergo various transformations, including:
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The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions such as:
| Property | 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid | 5-[(tert-Butoxycarbonyl)amino]-2-furoic acid |
|---|---|---|
| CAS Number | 160938-85-2 | 1211512-16-1 |
| Molecular Formula | C11H15NO5 | C10H13NO5 |
| Molecular Weight | 241.24 g/mol | 227.21 g/mol |
| Structure | Methylene (-CH2-) linker between furan and NH-Boc | Direct attachment of NH-Boc to furan |
| InChI | InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) | InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-5-4-6(15-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
The methylene spacer in 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid likely alters its conformational flexibility and reactivity compared to the directly substituted analog .
Analytical Methods and Characterization
Proper characterization of 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid is essential for confirming its identity and purity in research and development contexts.
Spectroscopic Methods
Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for:
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Furan ring protons (typically δ 6.0-7.5 ppm)
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Methylene protons adjacent to the NH group
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tert-Butyl protons (typically a singlet at δ 1.4-1.5 ppm)
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Carboxylic acid proton (broad signal, variable position)
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13C NMR would display signals for the carbonyl carbons, furan carbons, and aliphatic carbons
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Mass Spectrometry:
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Expected molecular ion peak at m/z 241 (M+) or 240 (M-H)- for negative mode ionization
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Characteristic fragmentation patterns including loss of the Boc group (m/z 57)
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Infrared Spectroscopy (IR):
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Characteristic absorption bands for:
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Carboxylic acid C=O stretch (~1700-1725 cm-1)
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Carbamate C=O stretch (~1680-1700 cm-1)
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NH stretching vibration (~3300-3400 cm-1)
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Furan ring vibrations
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and reaction monitoring:
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TLC systems often employ silica gel plates with methanol/dichloromethane/acetic acid mixtures as mobile phases
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HPLC analysis typically utilizes reversed-phase columns with water/acetonitrile gradient systems containing modifiers like formic acid or trifluoroacetic acid
| Supplier | Catalog Number | Purity | Package Size |
|---|---|---|---|
| Vulcanchem | VC2392235 | ≥97% | Various |
| MolCore | MCN82316 | ≥97% | Various |
| Matrix Scientific | - | Not specified | Various |
Pricing information indicates that 1 gram of the related compound 5-[(tert-Butoxycarbonyl)amino]-2-furoic acid is available for approximately $316 USD , suggesting similar pricing for the title compound.
Deprotection Strategies and Further Transformations
The utility of 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid in synthesis largely stems from the ability to selectively modify its functional groups.
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal the free amine:
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Common deprotection methods include:
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Treatment with trifluoroacetic acid (TFA) in dichloromethane
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Hydrogen chloride in dioxane or ethyl acetate
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Formic acid
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The resulting 5-(aminomethyl)-2-furoic acid (CAS: 934-65-6) can undergo further transformations typical of primary amines.
Carboxylic Acid Transformations
The carboxylic acid functionality can be modified through various reactions:
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Amide Formation:
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Coupling with amines using carbodiimide reagents (e.g., EDC, DCC)
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Activation as acyl chlorides or mixed anhydrides
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Curtius Rearrangement:
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Esterification:
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Reaction with alcohols under acidic catalysis
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Alkylation with alkyl halides
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